molecular formula C8H14BrClN2O2S2 B6661009 N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulfonamide;hydrochloride

N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulfonamide;hydrochloride

Cat. No.: B6661009
M. Wt: 349.7 g/mol
InChI Key: LMFZQSBYORJSGW-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulfonamide;hydrochloride is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromothiophene ring, an amino group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O2S2.ClH/c1-8(2,10)5-11-15(12,13)7-4-3-6(9)14-7;/h3-4,11H,5,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFZQSBYORJSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(S1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulfonamide;hydrochloride typically involves multiple steps:

    Bromination of Thiophene: The initial step involves the bromination of thiophene to produce 5-bromothiophene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Sulfonation: The bromothiophene is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Amination: The final step involves the introduction of the N-(2-amino-2-methylpropyl) group. This can be done through a nucleophilic substitution reaction using 2-amino-2-methylpropylamine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or a thiol.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulfonamide;hydrochloride has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-methylpropyl)-5-chlorothiophene-2-sulfonamide
  • N-(2-amino-2-methylpropyl)-5-fluorothiophene-2-sulfonamide
  • N-(2-amino-2-methylpropyl)-5-iodothiophene-2-sulfonamide

Uniqueness

Compared to its analogs, N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulfonamide;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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